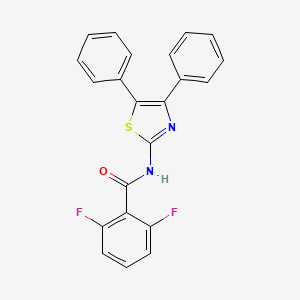

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2OS/c23-16-12-7-13-17(24)18(16)21(27)26-22-25-19(14-8-3-1-4-9-14)20(28-22)15-10-5-2-6-11-15/h1-13H,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFTUNZHZGIDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution with Diphenyl Groups: The thiazole ring is then substituted with diphenyl groups through a Friedel-Crafts acylation reaction.

Formation of Benzamide Moiety: The final step involves the reaction of the substituted thiazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in cell behavior and function.

Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives, many of which exhibit pesticidal properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Structural and Functional Differences

Core Heterocycle :

- The target compound contains a thiazole ring , which introduces sulfur-based electronic effects and rigidity. In contrast, Diflubenzuron and analogs feature a urea linkage (–NH–CO–NH–), critical for binding to insect chitin synthase .

- The diphenyl-thiazole moiety may enhance π-π interactions in molecular recognition, whereas urea derivatives rely on hydrogen-bonding networks .

Substituent Effects: Fluorine atoms: All compared compounds share 2,6-difluorobenzamide, improving metabolic stability and membrane permeability. However, additional halogens (e.g., Cl in Teflubenzuron) or fluorinated alkoxy groups (e.g., in Hexaflumuron) further modulate target affinity and environmental persistence . Thiazole vs.

Biological Activity: Urea-based compounds (e.g., Diflubenzuron) are well-established chitin synthesis inhibitors. The thiazole derivative’s activity remains uncharacterized in the evidence, but its structural divergence suggests possible novel mechanisms .

Environmental and Safety Profiles :

- Diflubenzuron and Hexaflumuron are classified as marine pollutants due to their environmental persistence . The target compound’s diphenyl-thiazole structure may confer different degradation pathways, though empirical data are needed.

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring and difluorobenzamide moiety, which are critical for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Compounds within this class may inhibit key enzymes involved in cancer cell proliferation and survival. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cellular NADPH levels and destabilization of DHFR itself .

- Histone Deacetylase (HDAC) Inhibition : Some benzamide derivatives act as HDAC inhibitors, which can influence gene expression and promote apoptosis in cancer cells . However, it has been noted that not all benzamide-based HDAC inhibitors provide neuroprotection against oxidative stress .

- Kinase Inhibition : Certain derivatives demonstrate inhibitory effects on RET kinase activity, which is crucial in various cancers. For example, compounds similar to this compound have shown promise in inhibiting cell proliferation driven by RET mutations .

Biological Activity Data

Case Studies

Several studies have investigated the biological activity of benzamide derivatives:

- Benzamide Riboside (BR) : This compound has been studied for its dual action on DHFR and inosine monophosphate dehydrogenase (IMPDH). It has shown effectiveness against cancer cells resistant to traditional treatments like methotrexate .

- Neuroprotective Studies : Research comparing different classes of HDAC inhibitors revealed that benzamide-based compounds did not confer protection against oxidative stress in neuronal models. This highlights the need for further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2,6-difluorobenzamide derivatives with thiazole precursors. Hydrolysis of 2,6-difluorobenzonitrile (to yield 2,6-difluorobenzamide) is a critical step, followed by condensation with 4,5-diphenyl-1,3-thiazol-2-amine under reflux in aprotic solvents like xylene. Catalysts such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance coupling efficiency. Purity is optimized via recrystallization from ethanol or methanol, with reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for amine:benzamide) being critical for yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement, with hydrogen-bonding patterns analyzed via graph set theory to validate molecular packing .

- Spectroscopy : High-resolution NMR (¹H/¹³C/¹⁹F) identifies substituent effects on the thiazole and benzamide moieties. Mass spectrometry (ESI-TOF) confirms molecular weight, while FT-IR verifies amide (C=O stretch at ~1650 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound in kinase inhibition studies?

- Methodological Answer : Discrepancies often arise from force field limitations in molecular docking. To address this:

- Validate computational models using experimental binding assays (e.g., surface plasmon resonance or fluorescence polarization).

- Perform meta-dynamics simulations to account for protein flexibility, as rigid docking may overlook allosteric effects.

- Cross-reference results with in vitro enzymatic assays (e.g., VEGFR2 inhibition studies) to confirm IC₅₀ values. For example, a related difluorobenzamide derivative showed higher computational affinity (-9.8 kcal/mol) but required liver toxicity mitigation, highlighting the need for iterative optimization .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties while maintaining its inhibitory activity against target enzymes?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiazole ring to enhance metabolic stability without compromising binding to hydrophobic enzyme pockets.

- Solubility Enhancement : Replace lipophilic substituents with polar moieties (e.g., -OH or -NH₂) at non-critical positions, guided by LogP calculations (e.g., using MarvinSketch).

- Prodrug Design : Mask the amide group with ester linkages to improve oral bioavailability, followed by enzymatic cleavage in vivo .

Q. What role do intermolecular hydrogen bonds play in the crystal packing of this compound, and how can graph set analysis aid in predicting co-crystal formation?

- Methodological Answer : Hydrogen bonds (e.g., N-H···O=C or C-F···H-N) stabilize crystal lattices and influence polymorphism. Graph set analysis (e.g., Etter’s formalism) categorizes bond patterns (e.g., R₂²(8) motifs) to predict co-crystallization with excipients like hydroxypropyl cellulose. For example, fluorine’s high electronegativity promotes C-F···H-C interactions, enabling tailored co-crystals for enhanced dissolution rates .

Q. How can researchers validate the compound’s mechanism of action when conflicting data arise from cellular vs. enzymatic assays?

- Methodological Answer :

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding in live cells.

- Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify off-target effects. For instance, a benzamide analog showed unintended MAPK pathway activation despite in vitro enzyme specificity, necessitating orthogonal validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzamide derivatives?

- Methodological Answer :

- Meta-Analysis : Compile data from PubChem and crystallographic databases (e.g., CCDC) to identify trends. For example, 2,6-difluorobenzamide derivatives exhibit variable antifungal activity due to substituent positioning on the thiazole ring.

- Free-Wilson Analysis : Quantify contributions of specific substituents to bioactivity, isolating confounding variables (e.g., steric effects from phenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.